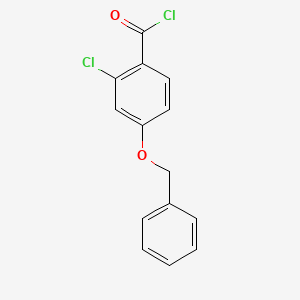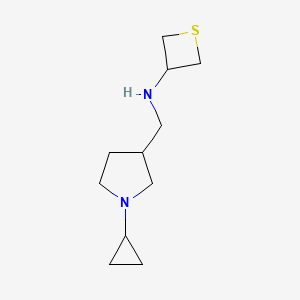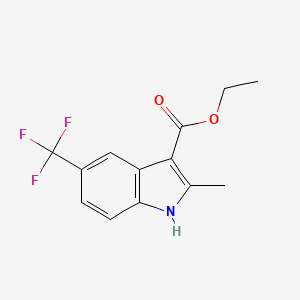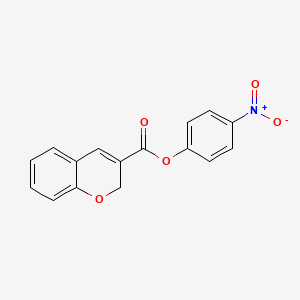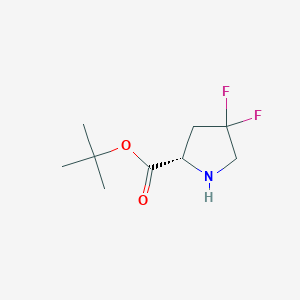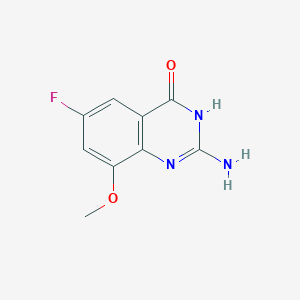
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine is a compound with a unique structure that includes a thiopyran ring with a sulfone group and an alanine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine typically involves the reaction of tetrahydrothiopyran with appropriate reagents to introduce the sulfone group and the alanine derivative. The reaction conditions often include the use of oxidizing agents to achieve the sulfone group and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiopyran ring or the alanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction could produce thiol derivatives .
Aplicaciones Científicas De Investigación
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine involves its interaction with specific molecular targets. The sulfone group and the alanine derivative play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acrylamide
- N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-3,3-dimethyl-4-piperidinamine .
Uniqueness
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine is unique due to its specific combination of a thiopyran ring with a sulfone group and an alanine derivative. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H17NO4S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
(2S)-2-[(1,1-dioxothian-3-yl)-methylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-7(9(11)12)10(2)8-4-3-5-15(13,14)6-8/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8?/m0/s1 |
Clave InChI |
KCDRQBHZJWXZMX-JAMMHHFISA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N(C)C1CCCS(=O)(=O)C1 |
SMILES canónico |
CC(C(=O)O)N(C)C1CCCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)

![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
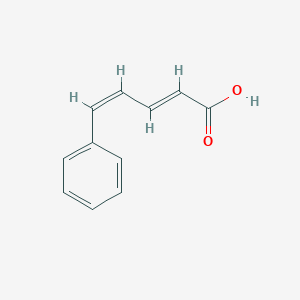
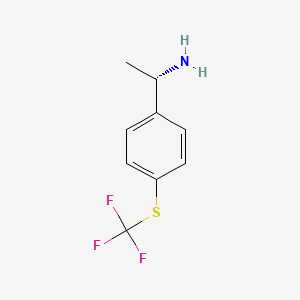
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
